Cintazone

Description

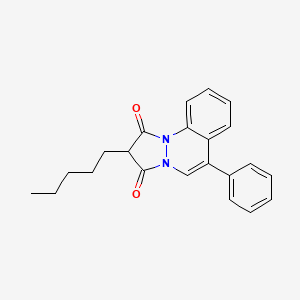

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pentyl-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-2-3-5-13-18-21(25)23-15-19(16-10-6-4-7-11-16)17-12-8-9-14-20(17)24(23)22(18)26/h4,6-12,14-15,18H,2-3,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATBVKFXGKGUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862821 | |

| Record name | 2-Pentyl-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056-56-6 | |

| Record name | Cintazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnopentazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentyl-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BI682BR2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cintazone and Analogous Cinnoline Based Scaffolds

Conventional Synthetic Pathways to the Cintazone Core Structure

Traditional methods for constructing the cinnoline (B1195905) ring, the foundational component of the this compound scaffold, have historically relied on condensation and cyclization reactions. These methods, while foundational, often involve multi-step processes starting from relatively simple organic precursors. smolecule.com

Condensation-Based Reaction Strategies

Condensation reactions are a cornerstone in heterocyclic chemistry, enabling the formation of larger, more complex molecules from smaller units. In the context of cinnoline scaffolds, these reactions are often employed to build fused ring systems onto a pre-existing cinnoline core. Research has demonstrated the condensation of (4-amino-cinnolin-3-yl)-phenyl-methanone with various active methylene (B1212753) compounds to yield pyrido[3,2-c]cinnoline derivatives. researchgate.netrcin.org.pl This strategy involves the reaction of an amino group on the cinnoline ring with carbonyl or cyano groups of another reactant, leading to cyclization and the formation of a new fused ring.

For instance, the reaction of (4-amino-cinnolin-3-yl)-phenyl-methanone with reagents such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) produces highly functionalized pyridocinnolines, demonstrating the utility of this approach for creating molecular diversity. researchgate.net

Table 1: Condensation Reactions for Pyrido[3,2-c]cinnoline Synthesis researchgate.net This table is based on reported condensation reactions of (4-Amino-cinnolin-3-yl)-phenyl-methanone.

| Reactant 2 | Resulting Fused Ring System | Key Functional Groups |

|---|---|---|

| Malononitrile | Pyrido[3,2-c]cinnoline | Amino, Cyano |

| Ethyl Cyanoacetate | Pyrido[3,2-c]cinnoline | Amino, Oxo |

| Acetylacetone | Pyrido[3,2-c]cinnoline | Methyl, Acetyl |

| Diethyl Malonate | Pyrido[3,2-c]cinnoline | Hydroxy, Oxo |

Intramolecular Cyclization Approaches

Intramolecular cyclization is a primary strategy for the de novo synthesis of the cinnoline ring system itself. These methods involve forming the heterocyclic ring from a single acyclic precursor containing all the necessary atoms.

A classic example is the Richter Cinnoline Synthesis, which proceeds through the cyclization of a diazonium salt derived from an ortho-alkynylaryl precursor. researchgate.netwikipedia.org More recent developments have focused on transition-metal-free approaches. One such method involves an intramolecular redox cyclization that starts from 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.orgrsc.org This process proceeds through a cascade of reactions including intramolecular redox, condensation, isomerization, and finally, cyclization and aromatization to yield the cinnoline product. nih.govrsc.org

Another innovative intramolecular cyclization strategy involves the reaction of β,β-difluorostyrenes that bear an ortho-diazenyl (HN=N-) group. The diazenyl group, generated in situ from a diazonium ion, acts as an internal nucleophile, displacing a vinylic fluorine atom to form the 3-fluorinated cinnoline ring system. nih.gov

Table 2: Examples of Intramolecular Cyclization for Cinnoline Synthesis This table summarizes key aspects of different intramolecular cyclization strategies.

| Method Name/Type | Key Precursor | Key Transformation Step | Reference |

|---|---|---|---|

| Richter Synthesis | o-Alkynylarenediazonium Salt | Cyclization of diazonium salt | researchgate.netwikipedia.org |

| Intramolecular Redox Cyclization | 2-Nitrobenzyl Alcohol & Benzylamine | Base-promoted cyclization of in situ formed hydrazone | nih.govrsc.orgrsc.org |

| Fluoro-cinnoline Synthesis | o-Diazenyl-β,β-difluorostyrene | Intramolecular nucleophilic substitution of fluorine | nih.gov |

Modernized and Efficient Synthetic Techniques

Recent advances in synthetic organic chemistry have provided more efficient and versatile tools for constructing complex heterocyclic scaffolds like this compound. These methods often offer improved yields, milder reaction conditions, and the ability to generate diverse molecular libraries.

Aza Diels-Alder Reactions in this compound Synthesis

The aza-Diels-Alder reaction, a powerful variant of the classic Diels-Alder reaction, involves a nitrogen atom in either the diene or dienophile component. rsc.org This reaction is exceptionally useful for constructing six-membered nitrogen-containing rings. The Povarov reaction, a specific type of aza-Diels-Alder, uses an aryl imine (the diene) and an electron-rich dienophile to generate quinoline (B57606) and related heterocyclic systems. nih.gov By extension, this methodology is applicable to cinnoline synthesis. Research has documented a stereoselective aza-Diels-Alder reaction on a solid support to produce hexahydrocinnoline derivatives, which are reduced precursors to the aromatic cinnoline scaffold. mdpi.comnih.gov This highlights the potential of this reaction to create the core structure necessary for this compound analogues.

Table 3: Conceptual Aza Diels-Alder Reaction for a Cinnoline-like Scaffold This table illustrates the components of a representative Aza Diels-Alder reaction for building a nitrogen-containing six-membered ring.

| Component | Role | Example Structure/Fragment |

|---|---|---|

| Aryl Imine | Aza-diene (4π component) | Formed from an aniline (B41778) and an aldehyde |

| Alkene/Alkyne | Dienophile (2π component) | An electron-rich vinyl ether or alkyne |

| Lewis Acid | Catalyst | BF₃·OEt₂, Yb(OTf)₃ |

| Product | Cycloadduct | Tetrahydroquinoline or Dihydrocinnoline derivative |

Solid-Phase Synthesis Protocols for Heterocyclic Compound Preparation

Solid-phase synthesis offers significant advantages for the preparation of compound libraries by immobilizing a starting material on a polymer resin. This simplifies purification, as excess reagents and by-products can be washed away after each reaction step. The final product is then cleaved from the solid support. mdpi.com This methodology has been successfully applied to the synthesis of various heterocycles. As noted previously, a solid-phase approach has been used for the aza-Diels-Alder synthesis of hexahydrocinnoline derivatives, demonstrating its direct applicability to this compound-related scaffolds. mdpi.comnih.gov The general workflow involves loading a suitable starting material onto the resin, performing the necessary chemical transformations (such as cyclizations or condensations), and finally cleaving the desired molecule from the polymer support. mdpi.com

Polymer-Supported Pericyclic Reactions for Complex Molecular Architectures

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, governed by the rules of orbital symmetry. st-and.ac.uk The Diels-Alder reaction is a prime example. Attaching one of the reactants to a polymer support combines the elegance and stereochemical control of pericyclic reactions with the practical benefits of solid-phase synthesis. This approach allows for the construction of complex molecular architectures, with the polymer acting as a handle for purification. While specific literature on polymer-supported pericyclic reactions for the de novo synthesis of cinnolines is not widespread, the principles are well-established for other heterocycles. doi.org For example, a polymer-bound diene could be reacted with a dienophile in solution, or vice versa, to build a key portion of a larger heterocyclic framework, which could then be further elaborated into a cinnoline-based structure.

Table of Mentioned Compounds

Mechanistic Elucidation of Cinnoline Nucleus Formation

The formation of the cinnoline nucleus, a core structure in various pharmacologically active compounds, including the anti-inflammatory agent this compound, is achieved through several synthetic strategies. ijper.orgresearchgate.net The mechanistic pathways of these reactions are crucial for understanding and optimizing the synthesis of this compound and its analogous cinnoline-based scaffolds. The principal precursors for the cinnoline nucleus are arenediazonium salts, arylhydrazones, and arylhydrazines. osi.lvresearchgate.net

Role of Arenediazonium Salts as Precursors

The cyclization of arenediazonium salts represents a classical and significant approach to the cinnoline framework. osi.lvresearchgate.net Several named reactions, including the Richter, Widman-Stoermer, and Borsche-Witte syntheses, utilize this strategy, each with its distinct mechanistic features. researchgate.netacs.org

The Richter synthesis involves the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, followed by hydration and cyclization. wikipedia.org The reaction of 2-alkynylbenzenediazonium salts can lead to the formation of 4-hydroxycinnolines. capes.gov.br A proposed mechanism suggests the intermediate formation of 4-chlorocinnolines, which then undergo hydrolysis. capes.gov.brresearchgate.net This understanding has allowed for modified reaction conditions to synthesize various 4-halocinnolines. capes.gov.br The initial step is the diazotization of an ortho-aminoarylalkyne. The resulting diazonium salt then undergoes an intramolecular cyclization.

The Widman-Stoermer synthesis achieves the formation of cinnolines through the cyclization of diazotized o-aminoarylethylenes at room temperature. rsc.org This method is a ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite (B80452). wikipedia.org The sodium nitrite is converted to nitrous acid and then to dinitrogen trioxide, which facilitates the diazotization and subsequent cyclization. wikipedia.org

The Borsche-Witte synthesis (also referred to as Borsche-Herbert or Borsche-Koelsch) involves the cyclization of arylhydrazones of α-keto acids or esters. researchgate.netacs.org While this method starts with an arylhydrazone, the in-situ formation of a diazonium-like species is a key feature of the cyclization step under acidic conditions.

A summary of these classical cinnoline syntheses from arenediazonium salts is presented below:

| Synthesis | Precursor | Key Transformation | Product Type |

| Richter | o-Aminoarylpropiolic acid / o-Aminoarylacetylene | Diazotization followed by hydration and cyclization. wikipedia.org | 4-Hydroxycinnolines, 4-Halocinnolines. capes.gov.br |

| Widman-Stoermer | o-Aminoarylethylene | Diazotization and room temperature cyclization. | Substituted Cinnolines. |

| Borsche-Witte | Arylhydrazone of α-keto acid/ester | Acid-catalyzed cyclization. | Cinnoline-4-carboxylic acids. |

Cyclization Mechanisms Involving Arylhydrazones and Arylhydrazines

The use of arylhydrazones and arylhydrazines as precursors is a versatile and widely employed strategy for constructing the cinnoline ring system, allowing for a diverse range of substituents at various positions. osi.lvresearchgate.net

The cyclization of arylhydrazones of α-halocarbonyl compounds can proceed via an intramolecular Friedel-Crafts-type alkylation to yield 1,4-dihydrocinnolines. tsijournals.com For instance, the phenylhydrazone of phenacyl bromide can be cyclized to 3-phenyl-1,4-dihydrocinnoline. tsijournals.com The reaction is proposed to occur through alkylation at the reactive ortho-position of the aryl ring. tsijournals.com The progress of this reaction can be monitored by the evolution of hydrogen bromide. tsijournals.com

The nature of the substituents on the aromatic ring of the arylhydrazone can significantly influence the course of the cyclization. researchgate.net Electron-donating substituents in the aromatic ring tend to accelerate the cyclization process. researchgate.net

A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov The mechanism involves the in-situ formation of a 2-nitrosobenzaldehyde intermediate, which then condenses with benzylamine. The resulting species undergoes azo isomerization to a hydrazone, followed by cyclization and aromatization to form the cinnoline product. nih.gov

The reaction conditions also play a critical role. For example, the condensation of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines can lead to arylhydrazones, which then cyclize upon heating in polar solvents to form pyrazoles. rsc.org This highlights the competition between different cyclization pathways.

The following table summarizes the influence of reaction parameters on the cyclization of arylhydrazone precursors:

| Precursor Type | Reaction Condition | Mechanistic Feature | Product |

| Arylhydrazone of α-halocarbonyl | Neutral solvent (e.g., CS2) | Intramolecular Friedel-Crafts alkylation. tsijournals.com | 1,4-Dihydrocinnolines. tsijournals.com |

| 2-Nitrobenzyl alcohol and benzylamine | Base-promoted (e.g., CsOH·H2O) | Intramolecular redox reaction, condensation, azo isomerization, cyclization, aromatization. nih.gov | Substituted Cinnolines. nih.gov |

| Arylhydrazone with electron-donating group | Varies | Accelerated cyclization. researchgate.net | Substituted Cinnolines. |

Reductive Synthetic Methods for Polycondensed Cinnoline Derivatives

Reductive cyclization methods are particularly effective for the synthesis of polycondensed cinnoline derivatives, such as benzo[c]cinnolines. osi.lvresearchgate.net A prominent example is the reductive coupling of 2,2'-dinitrobiphenyls. researchgate.netnih.gov

An efficient and selective method for this transformation utilizes sodium hydrosulfide (B80085) (NaHS). nih.gov This protocol allows for the rapid synthesis of benzo[c]cinnoline (B3424390) and its derivatives in moderate to good yields under ambient conditions. nih.gov The reaction is scalable and tolerates a variety of substitution patterns. nih.gov The mechanism involves the reduction of the two nitro groups, followed by an intramolecular N-N bond formation.

Electrochemical methods also provide a pathway for the synthesis of benzo[c]cinnolines from 2,2'-dinitrobiphenyl (B165474) (DNBP) in the presence of carbon dioxide. researchgate.net This process involves an irreversible 8-electron reduction. researchgate.net The synthesis of benzo[c]cinnolinium salts can be achieved from 2-azobiaryls through copper(II)-promoted or electrochemical oxidation. nih.govacs.org The proposed mechanism involves a single-electron transfer (SET) driven by the oxidant, leading to an intramolecular cyclization via nucleophilic addition of the azo group. nih.govacs.org

These reductive methods are advantageous for creating complex, fused-ring systems that are otherwise challenging to access.

A summary of reductive methods for polycondensed cinnolines is provided below:

| Precursor | Reagent/Condition | Key Mechanistic Step | Product |

| 2,2'-Dinitrobiphenyls | NaHS, DMSO | Reductive coupling. nih.gov | Benzo[c]cinnolines. nih.gov |

| 2,2'-Dinitrobiphenyl | Electrochemical reduction with CO2 | Irreversible 8-electron process. researchgate.net | Benzo[c]cinnolines. researchgate.net |

| 2-Azobiaryls | Copper(II) or Electrochemical oxidation | Single-electron transfer, intramolecular cyclization. nih.govacs.org | Benzo[c]cinnolinium salts. nih.govacs.org |

Investigative Studies into the Chemical Reactivity and Derivatization of Cintazone

Oxidation Reactions and the Formation of Functionalized Derivatives

Cintazone is indicated to be susceptible to oxidation. This reactivity can potentially lead to the formation of various oxidized derivatives smolecule.com. Such modifications may influence the compound's biological activity or provide sites for further chemical transformations smolecule.com. However, specific details regarding the oxidizing agents used, the precise positions of oxidation on the this compound framework, the structures of the resulting functionalized derivatives, and detailed experimental conditions or research findings related to these oxidation reactions are not comprehensively described in the consulted literature.

Nucleophilic Substitution Reactivity Profiles

The structure of this compound suggests that it can participate in nucleophilic substitution reactions smolecule.com. These reactions are valuable tools for introducing different functional groups onto a molecular scaffold smolecule.com. The specific reactivity profile of this compound towards various nucleophiles, including the preferred sites of attack and the conditions required for such substitutions, are not detailed in the available information. While nucleophilic substitution is recognized as a method for functional group introduction, specific examples of this applied directly to the this compound framework are not provided in the search results.

Intramolecular Cyclization Tendencies and Products

Cyclization reactions are significant in organic chemistry for forming cyclic structures. This compound is mentioned in the context of cyclization, particularly concerning its synthesis, which involves the construction of its core ring system through cyclization steps smolecule.comtheswissbay.chtheswissbay.ch. For instance, the Widman-Stoermer Synthesis, which is used for the synthesis of this compound, involves an intramolecular cyclization step theswissbay.chlibretexts.org. While cyclization is crucial for forming the basic structure of this compound, detailed information about intramolecular cyclization tendencies of the this compound molecule itself post-synthesis, or the specific products that might arise from such reactions, is not available in the provided sources. The general mention of cyclization in the context of chemical reactions of this compound suggests the potential for forming more complex structures smolecule.com.

Strategies for the Introduction and Modification of Functional Groups on the this compound Framework

Strategies for modifying the this compound framework primarily involve leveraging its potential for substitution reactions to introduce new functional groups smolecule.com. The synthesis of this compound itself involves multi-step reactions and modern techniques, suggesting that various chemical transformations are applicable to related structures smolecule.com. However, detailed methodologies, reaction sequences, or specific examples of how functional groups are strategically introduced or modified on the pre-formed this compound scaffold are not elaborated upon in the consulted literature. The general principle is that substitution reactions can facilitate the attachment of different chemical moieties to potentially alter the compound's properties smolecule.com.

Theoretical and Structural Elucidations of Cintazone and Pyrazolo Cinnoline Systems

Computational Chemistry and Molecular Modeling Approaches

The exploration of molecules like Cintazone at a sub-atomic level is greatly facilitated by a variety of computational chemistry and molecular modeling techniques. These methods allow for the prediction of molecular structure, stability, and reactivity, offering insights that complement experimental data.

Density Functional Theory (DFT) stands as a cornerstone for these investigations. DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to optimize the molecular geometry of pyrazolone (B3327878) and cinnoline (B1195905) derivatives. researchgate.netjocpr.com These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For the pyrazolo[1,2-a]cinnoline core, DFT would be instrumental in elucidating the planarity of the ring system and the conformational preferences of the phenyl and pentyl substituents.

Molecular orbital analysis , including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of these studies. The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) are fundamental in predicting the chemical reactivity, kinetic stability, and electronic transition properties of the molecule. researchgate.netresearchgate.net For instance, a smaller HOMO-LUMO gap would suggest higher reactivity and polarizability.

Quantitative Structure-Activity Relationship (QSAR) studies, while not strictly theoretical, often employ descriptors derived from computational models. For related heterocyclic systems like quinoline (B57606) derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have been used to correlate 3D structural features with biological activity. nih.gov Such an approach could theoretically be applied to a series of pyrazolo-cinnoline derivatives to guide the design of new compounds.

Below is an illustrative table of the types of geometric parameters that would be obtained from a DFT optimization of a pyrazolo-cinnoline core structure.

| Parameter | Atom Connection | Typical Calculated Value (Å or °) |

| Bond Length | N1-N2 | ~1.38 |

| N2-C3 | ~1.42 | |

| C1=O | ~1.22 | |

| C4a-C10a | ~1.41 | |

| Bond Angle | N1-N2-C3 | ~112.0 |

| C1-N1-N2 | ~115.0 | |

| N2-C10a-C4a | ~120.0 | |

| Dihedral Angle | C1-N1-N2-C3 | ~0.5 |

| C5-C4a-C10a-N2 | ~179.0 |

Note: These values are representative examples based on general knowledge of similar heterocyclic systems and are not from a specific calculation on this compound.

Analysis of Electronic Properties Conferred by Pyrazolo and Cinnoline Moieties

The electronic character of this compound is a synergistic product of its constituent pyrazolo and cinnoline fragments. The pyrazolone ring, a five-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is known to be an electron-rich system. jocpr.com The cinnoline moiety, a benzofused 1,2-diazine, also possesses distinct electronic features due to the presence of the aromatic benzene (B151609) ring and the two nitrogen atoms in the pyridazine (B1198779) ring. pnrjournal.comnih.gov

The fusion of these two systems in the pyrazolo[1,2-a]cinnoline structure creates an extended π-conjugated system. This delocalization of electrons across the fused rings is a primary determinant of the molecule's electronic and photophysical properties. Computational studies on related pyrazole (B372694) derivatives have shown that the distribution of electron density, as calculated by methods like Mulliken population analysis or NBO, is significantly influenced by the substituents on the rings. jocpr.comnih.gov In this compound, the electron-donating pentyl group and the aromatic phenyl group would further modulate the electronic landscape.

Frontier molecular orbital (FMO) analysis of related pyrazolone derivatives has shown that the HOMO is often localized over the pyrazole ring, while the LUMO may be distributed across the entire molecule, including any fused aromatic systems. researchgate.net The energy of these orbitals dictates key electronic properties:

Ionization Potential (IP): Related to the energy of the HOMO, IP is the energy required to remove an electron.

Electron Affinity (EA): Related to the energy of the LUMO, EA is the energy released when an electron is added.

The table below summarizes the kind of electronic property data that can be derived from quantum chemical calculations on a molecule like this compound, based on findings for related heterocyclic systems. researchgate.netresearchgate.net

| Electronic Property | Definition | Typical Computational Approach |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Calculated from orbital energies |

| Dipole Moment | Measure of the net molecular polarity | DFT Calculations |

| Mulliken Atomic Charges | Partial atomic charges within the molecule | Mulliken Population Analysis |

Note: The specific values for these properties would be dependent on the exact computational method and basis set used.

Quantum Chemical Calculations and Spectroscopic Property Prediction

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structural assignment.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. researchgate.netjocpr.com By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to particular functional groups and bond vibrations within the molecule. For this compound, this would allow for the identification of the C=O stretching frequencies of the dione (B5365651) group, the C-N stretching modes of the heterocyclic rings, and the C-H vibrations of the pentyl and phenyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another key area where computational chemistry provides valuable insights. researchgate.netnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. These predicted spectra can aid in the interpretation of complex experimental NMR data for molecules like this compound, helping to assign specific resonances to each proton and carbon atom in its intricate structure.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max). These calculations can also provide information about the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions, which are characteristic of conjugated and heterocyclic systems. For this compound, TD-DFT could predict the absorption bands arising from the extended π-system of the pyrazolo-cinnoline core.

The following table illustrates the type of data that would be generated from spectroscopic predictions for a molecule like this compound.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Relevance |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G*) | Assignment of C=O, C-N, C-H stretches |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT | Structural elucidation, carbon environment |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT | Structural elucidation, proton environment |

| UV-Vis Spectroscopy | Excitation Energy (eV) / λ_max (nm) | TD-DFT | Prediction of electronic absorption bands |

Note: Predicted spectroscopic values are typically scaled to better match experimental results.

Advanced Analytical Characterization Techniques in Cintazone Research

Spectroscopic Methodologies for Structural Confirmation and Reaction Monitoring.

For the structural confirmation of Cintazone (C22H22N2O2), techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would be indispensable.

¹H and ¹³C NMR spectroscopy would be crucial for elucidating the complex ring structure and the pentyl and phenyl substituents of this compound. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of carbon signals in the ¹³C NMR spectrum, would provide a detailed map of the molecule's connectivity.

IR spectroscopy would be used to identify the characteristic functional groups present in this compound. Key vibrational frequencies would be expected for the carbonyl (C=O) groups within the pyrazolone (B3327878) ring and the aromatic C-H and C=C bonds of the phenyl group.

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, which are characteristic of its conjugated system.

In the context of reaction monitoring , these spectroscopic techniques could be employed to follow the synthesis of this compound. For instance, the disappearance of signals corresponding to reactants and the appearance of new signals corresponding to the this compound product in real-time NMR or IR spectra could be used to track the progress of the reaction, optimize reaction conditions, and determine reaction endpoints.

A hypothetical data table summarizing expected spectroscopic data for this compound is presented below.

| Spectroscopic Technique | Expected Observations for this compound Structure |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl group, protons of the pyrazolo[1,2-a]cinnoline core, and aliphatic protons of the pentyl chain. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the pentyl group. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (around 1650-1750 cm⁻¹), aromatic C=C stretching, and C-H stretching (both aromatic and aliphatic). |

| UV-Vis Spectroscopy | Absorption maxima related to the π-π* transitions within the conjugated aromatic system. |

Chromatographic Separations for Purity Assessment and Process Analysis.

While specific published methods for the chromatographic analysis of this compound are scarce, standard chromatographic techniques would be fundamental for assessing its purity and for process analysis. High-Performance Liquid Chromatography (HPLC) is the most probable method of choice.

For purity assessment , a reversed-phase HPLC (RP-HPLC) method would likely be developed. This would involve using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The method would be validated to separate this compound from any potential impurities, such as starting materials, byproducts, or degradation products. The purity of a this compound sample would be determined by calculating the area percentage of the main peak corresponding to this compound in the chromatogram.

In process analysis , HPLC could be used to monitor the formation of this compound during its synthesis and to quantify its concentration in reaction mixtures. This would be essential for optimizing reaction yields and ensuring the quality of the final product.

A table outlining a hypothetical HPLC method for this compound analysis is provided below.

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octadecylsilane (C18) column |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detection at a wavelength corresponding to a high absorbance for this compound |

| Flow Rate | Typical analytical flow rates (e.g., 1.0 mL/min) |

| Temperature | Controlled column temperature (e.g., 25-40 °C) |

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification.

No specific studies on the metabolite profiling and identification of this compound using high-resolution mass spectrometry (HRMS) are available in the current body of scientific literature. However, based on the known anti-inflammatory properties of this compound, it is plausible that it undergoes metabolism in biological systems. HRMS would be a powerful tool for identifying its metabolites.

The general workflow would involve incubating this compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using an HRMS instrument, often coupled with a liquid chromatography system (LC-HRMS). The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites, which is a critical step in their structural elucidation.

Application of RP-HPLC–ESI-Q-TOF-MS for Complex Biological Extracts.

The hyphenated technique of Reversed-Phase High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (RP-HPLC–ESI-Q-TOF-MS) would be exceptionally well-suited for the analysis of this compound and its metabolites in complex biological extracts like plasma or urine.

RP-HPLC would first separate the parent drug from its metabolites and the endogenous components of the biological matrix.

ESI would then ionize the separated compounds, making them amenable to mass spectrometric analysis.

Q-TOF-MS would provide high-resolution and accurate mass measurements for both the precursor ions and their fragment ions (MS/MS). This data is crucial for confirming the elemental composition and for proposing the structures of the metabolites.

A hypothetical study could identify metabolites formed through common metabolic pathways such as hydroxylation, N-dealkylation, or oxidation of the alkyl chain or aromatic rings of the this compound molecule.

Below is a table summarizing the expected types of data that would be generated in such a study.

| Analytical Step | Data Generated | Purpose |

| RP-HPLC | Chromatogram showing retention times of this compound and its metabolites. | Separation of analytes from the biological matrix. |

| ESI-Q-TOF-MS (Full Scan) | Accurate mass-to-charge (m/z) ratios of precursor ions. | Determination of the elemental composition of this compound and its metabolites. |

| ESI-Q-TOF-MS/MS | Accurate m/z ratios of fragment ions. | Structural elucidation of metabolites by analyzing fragmentation patterns. |

Biochemical Interaction Studies of Cintazone in Defined in Vitro Systems

Mechanistic Investigations of Enzyme Inhibition and Modulation

Investigations into how a compound inhibits or modulates enzymes are fundamental to understanding its therapeutic potential. For an NSAID, this typically involves assessing its impact on enzymes within the inflammatory cascade.

Assessment of Inflammatory Pathway Enzyme Inhibition

Key enzymes in the inflammatory pathway include cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. While patents list Cintazone among other anti-inflammatory agents, specific data on its inhibitory concentration (IC50) against COX-1, COX-2, or various LOX enzymes are not available in the public domain. google.com Such data would be crucial for determining its potency and selectivity.

Table 1: Hypothetical Data on this compound's Inhibition of Inflammatory Enzymes (Note: The following table is illustrative due to the lack of available data. The values are not based on actual experimental results for this compound.)

| Enzyme | IC50 (µM) | Assay Method |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Data not available | Data not available |

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available |

| 5-Lipoxygenase (5-LOX) | Data not available | Data not available |

Cellular Pathway Modulation Studies

Understanding how a compound affects cellular signaling pathways provides insight into its broader biological effects.

In Vitro Modulation of Pain Perception and Inflammation-Related Pathways

The modulation of pathways related to pain and inflammation in cellular models is a critical area of research for NSAIDs. This would involve studying effects on the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), as well as on signaling molecules such as NF-κB. However, no specific studies detailing the effects of this compound on these pathways in relevant cell lines (e.g., macrophages, synoviocytes) were found.

Biochemical Studies on Insulin (B600854) Sensitivity and Adiposity in Cellular Models

Some anti-inflammatory drugs have been investigated for their effects on metabolic parameters. This often involves the use of cellular models like 3T3-L1 preadipocytes. There is no direct evidence or research available that investigates the effects of this compound on insulin sensitivity or adipocyte differentiation in these models. One vendor's website incorrectly attributes research on a different compound, ciglitazone, to this compound in this context. smolecule.com

Research on Muscle Insulin Resistance Mechanisms in In Vitro Preparations

Skeletal muscle is a primary site for insulin-mediated glucose uptake, and in vitro models such as L6 myotubes are used to study insulin resistance. No research has been published that examines the specific effects of this compound on glucose uptake, insulin signaling pathways (e.g., IRS-1, Akt), or other mechanisms of muscle insulin resistance in such in vitro systems.

Cytotoxic Activity Evaluation in Cultured Cell Lines

Evaluating the cytotoxicity of a compound against various cell lines is a standard procedure to assess its potential as an anti-cancer agent and to understand its safety profile at a cellular level. While this compound is listed in a patent related to ameliorating the cytotoxic activity of extracellular histones, this document does not provide any specific data on this compound's intrinsic cytotoxic activity. google.com Another document mentions this compound in a metabolite profiling study but does not present any cytotoxicity data. researchgate.net Therefore, there is no available data on the half-maximal inhibitory concentration (IC50) of this compound in any cultured cell lines.

Table 2: Hypothetical Cytotoxic Activity of this compound in Various Cell Lines (Note: The following table is for illustrative purposes only, as no experimental data for this compound is available.)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Q & A

Q. What methodological frameworks are recommended for identifying literature gaps in Cintazone research?

To systematically identify gaps, employ systematic reviews with inclusion/exclusion criteria (e.g., PICOT framework: Population, Intervention, Comparison, Outcome, Time) and bibliometric analysis to map citation networks and emerging trends . Use databases like PubMed and Web of Science, supplemented by backward/forward citation tracking .

Q. How should controlled experiments be designed to isolate this compound’s effects from confounding variables?

Adopt randomized controlled trials (RCTs) with double-blinding and placebo controls. Stratify samples by demographic/biological variables (e.g., age, metabolic rate) and use factorial designs to test interactions. Include washout periods in crossover studies to minimize carryover effects .

Q. What criteria determine the selection of biomarkers for assessing this compound’s therapeutic efficacy?

Biomarkers must satisfy VALID criteria (Validity, Analytical reliability, Longitudinal stability, Interpretability, Disease relevance). Validate candidates via receiver operating characteristic (ROC) curves and correlate with clinical endpoints (e.g., survival rates) in longitudinal cohorts .

Q. What are the best practices for ensuring longitudinal stability of this compound in experimental storage conditions?

Conduct accelerated stability testing under varied temperatures/humidity levels, using HPLC to monitor degradation products. Apply Arrhenius modeling to predict shelf life and validate with real-time stability data .

Q. How can researchers standardize dose-response assays for this compound across heterogeneous cell lines?

Normalize results using internal controls (e.g., housekeeping genes) and calibrate assays with reference compounds. Report half-maximal inhibitory concentration (IC₅₀) values with 95% confidence intervals, accounting for batch-specific variability .

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo toxicity profiles of this compound be resolved?

Integrate toxicogenomic datasets to identify off-target interactions and apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure. Validate findings using humanized animal models or 3D organoids .

Q. What statistical approaches optimize analysis of non-linear dose-response relationships in this compound pharmacodynamic studies?

Use Hill slope models for sigmoidal curves or Bayesian hierarchical models for heterogeneous subpopulations. Apply Akaike Information Criterion (AIC) to compare model fits and bootstrap resampling to quantify uncertainty .

Q. How can multi-omics data integration enhance understanding of this compound’s polypharmacology?

Employ network pharmacology to map compound-target-pathway interactions. Combine transcriptomic, proteomic, and metabolomic data via pathway enrichment analysis (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forests) to prioritize mechanisms .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis affecting experimental reproducibility?

Implement quality-by-design (QbD) protocols with in-process HPLC monitoring. Use design of experiments (DoE) to optimize synthesis parameters and validate purity through inter-laboratory reproducibility studies .

Q. How do species-specific metabolic differences impact extrapolation of this compound’s preclinical data to human trials?

Apply allometric scaling to adjust doses across species and incorporate in vitro-in vivo extrapolation (IVIVE) using hepatocyte or microsomal assays. Cross-validate with physiologically based pharmacokinetic (PBPK) models .

Methodological Tables Referenced in Answers

Table 1: Criteria for Biomarker Selection (Question 3)

| Criterion | Methodological Tool |

|---|---|

| Validity | ROC curve analysis |

| Longitudinal Stability | Accelerated stability testing |

| Disease Relevance | Cox proportional hazards models |

Table 2: Strategies for Resolving Data Contradictions (Question 6)

| Strategy | Application to this compound Research |

|---|---|

| Toxicogenomics | Identify off-target gene expression changes |

| PBPK Modeling | Simulate liver/kidney-specific metabolism |

| Humanized Animal Models | Test toxicity in CYP450-matched systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.